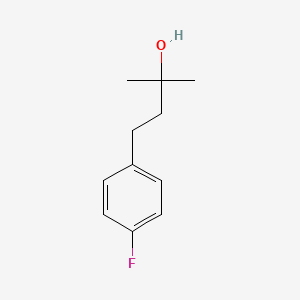![molecular formula C9H12N2O2 B7848130 2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate](/img/structure/B7848130.png)
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate is a chemical compound that features a pyridine ring, a common motif in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate typically involves the reaction of pyridine-4-carboxaldehyde with methylamine to form the corresponding imine, followed by reduction to yield the final product. The reaction conditions include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as palladium on carbon can enhance the efficiency of the reduction step, making the process more cost-effective and scalable.
化学反应分析
Types of Reactions
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: : The imine group can be reduced to an amine.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: : Electrophilic substitution reactions can be carried out using reagents such as nitric acid or bromine.
Major Products Formed
Oxidation: : Pyridine-N-oxide
Reduction: : Methylamine derivative
Substitution: : Substituted pyridine derivatives
科学研究应用
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound has potential as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: : It may serve as a precursor for the development of new pharmaceuticals, particularly in the treatment of diseases involving pyridine derivatives.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can bind to various biological targets, influencing pathways related to inflammation, pain, and other physiological processes.
相似化合物的比较
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate is similar to other pyridine derivatives, such as pyridine-N-oxide and pyridine-4-carboxaldehyde. its unique structure, particularly the presence of the azaniumyl group, sets it apart and may confer distinct biological and chemical properties.
Similar Compounds
Pyridine-N-oxide
Pyridine-4-carboxaldehyde
Methylamine derivatives
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
属性
IUPAC Name |
2-[methyl(pyridin-4-ylmethyl)azaniumyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHDOMCGMCEFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CC1=CC=NC=C1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
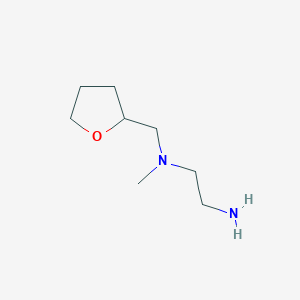
![3-[(1-Methylpropyl)amino]-butanoic acid](/img/structure/B7848060.png)
![N-[2-(Dimethylamino)ethyl]-N-methyl-glycine](/img/structure/B7848065.png)
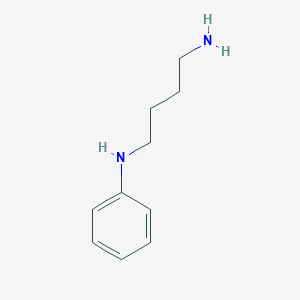
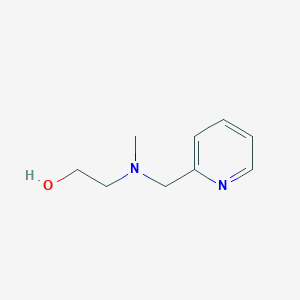
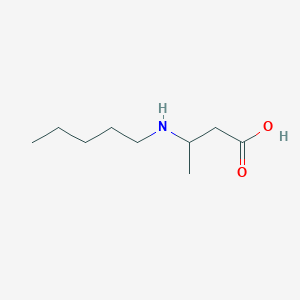
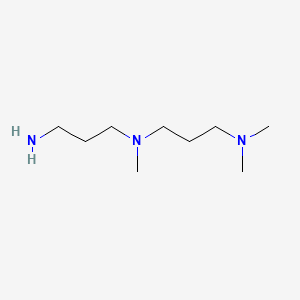
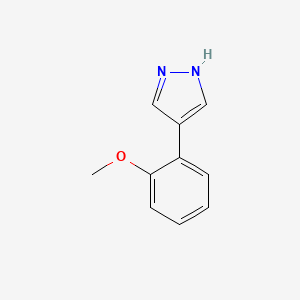
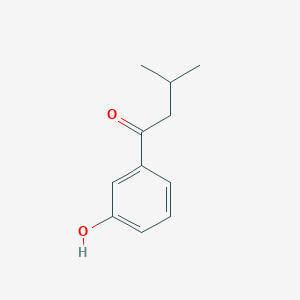
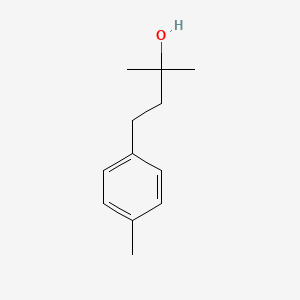
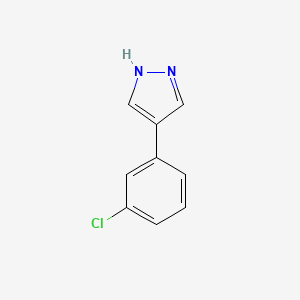
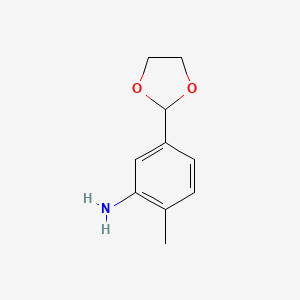
![2-[Methyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7848127.png)
